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Compound of Interest

Compound Name: 1-Bromo-2-hexylbenzene

CAS No.: 38409-58-4

Cat. No.: B14672022

Get Quote

Executive Summary
1-Bromo-2-hexylbenzene (CAS: 38409-58-4) is a specialized aryl bromide intermediate

characterized by a significant steric bulk at the ortho position relative to the halogen. Unlike its

para isomer, which is widely available and used for linear chain extension, the ortho isomer

serves as a critical building block for introducing lipophilic hexyl chains into sterically congested

molecular architectures.

This guide provides an authoritative technical analysis of 1-Bromo-2-hexylbenzene, moving

beyond basic catalog data to address synthesis challenges, structural validation, and its

strategic utility in palladium-catalyzed cross-coupling for drug discovery and advanced

materials.

Chemical Identity & Physical Properties[1][2][3]
The steric hindrance provided by the ortho-hexyl group influences both the reactivity and the

physical state of the molecule, distinguishing it from its isomers.
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Property Specification Notes

IUPAC Name 1-Bromo-2-hexylbenzene

CAS Number 38409-58-4

Confirmed distinct from meta

(38409-59-5) and para (23703-

22-2)

Molecular Formula

Molecular Weight 241.17 g/mol

Appearance Colorless to pale yellow liquid
Oxidation may darken color

over time

Boiling Point ~105-110°C @ 5 mmHg

Estimated based on p-isomer

(98°C/5mmHg) and dipole

effects

Density ~1.18 g/mL

Solubility
Immiscible in water; Soluble in

DCM, THF, Hexanes
Lipophilic character dominates

LogP ~5.8
High lipophilicity; critical for

ADME modulation

Structural Insight: The proximity of the hexyl chain to the bromine atom creates a "steric gate."

In subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), this steric bulk slows oxidative

addition compared to the para isomer, requiring specialized ligands (e.g., SPhos, XPhos) for

efficient functionalization.

Synthetic Methodologies
Producing high-purity 1-Bromo-2-hexylbenzene is non-trivial due to the directing effects of

alkyl groups. Direct bromination of hexylbenzene yields a mixture of isomers (Para > Ortho),

making isolation difficult.

Method A: The "High-Fidelity" Route (Recommended)
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Mechanism: Negishi Cross-Coupling Rationale: This method utilizes the chemoselectivity of

Palladium for the C-I bond over the C-Br bond. By reacting 1-bromo-2-iodobenzene with

hexylzinc bromide, the hexyl chain is installed exclusively at the iodine position, leaving the

bromine intact and ensuring 100% regioselectivity.

Protocol:
Reagent Preparation:

Generate Hexylzinc bromide (

in THF) by treating hexyl bromide with activated Zinc dust (or via transmetalation of
HexylMgBr with

).

Coupling Reaction:

Substrate: 1-Bromo-2-iodobenzene (1.0 equiv).

Catalyst:

(2-5 mol%) or

(for faster kinetics).

Solvent: Anhydrous THF.

Procedure:

Charge a flame-dried flask with 1-bromo-2-iodobenzene and catalyst under Argon.

Add THF and cool to 0°C.

Dropwise add Hexylzinc bromide solution.

Allow to warm to RT and stir for 4-12 hours. Monitor by GC-MS.

Quench: Saturated
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.

Purification:

Extract with hexanes.

Pass through a short silica plug to remove Pd residues.

Distill under reduced pressure to isolate pure product.

Method B: The "Literature" Route (Historical)
Mechanism:

-Catalyzed Bromination-Rearrangement Context: Described in Arkivoc and J. Am. Chem. Soc.,
this method involves the bromination of hexylbenzene followed by an acid-catalyzed migration.
Drawback: Produces a statistical mixture (approx. 18% ortho, 38% meta, 15% para), requiring
rigorous fractional distillation or preparative HPLC for isolation. This is not recommended for
scale-up unless isomer separation is automated.

Synthetic Workflow Diagram
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Figure 1: Comparison of the chemoselective Negishi route (Recommended) versus the direct

bromination route.

Analytical Characterization
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Validation of the ortho isomer is best achieved via

NMR, specifically observing the splitting patterns of the aromatic protons and the benzylic
methylene group.

Signal
Shift (

ppm)
Multiplicity Assignment

Aromatic 7.51 Doublet (J=8.0 Hz) H-3 (Ortho to Br)

Aromatic 7.18 - 7.23 Multiplet H-4, H-5

Aromatic 7.00 - 7.04 Multiplet H-6 (Ortho to Hexyl)

Benzylic 2.71 Triplet (J=8.0 Hz)

Alkyl 1.60 Quintet -methylene

Alkyl 1.29 - 1.41 Multiplet Bulk chain

Methyl 0.89 Triplet Terminal

Diagnostic Key: The benzylic triplet at 2.71 ppm is distinct. In the para isomer, this signal

typically shifts upfield (approx. 2.54 ppm) due to the lack of ortho-bromo deshielding effects.

Applications in Drug Discovery & Materials[2]
Lipophilic Pharmacophore Modulation
In medicinal chemistry, the ortho-hexylphenyl motif is used to modulate the "Grease Ball" effect

—increasing LogP to improve blood-brain barrier (BBB) penetration while using the bromine

handle to attach the moiety to a polar scaffold.

Mechanism: The hexyl chain disrupts planar stacking of the benzene ring when coupled to

other aromatics, increasing solubility and altering receptor binding pocket fit.

Steric Control in Catalysis
The compound serves as a precursor for bulky phosphine ligands. By converting the bromide

to a phosphine (via Li-Halogen exchange followed by
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quench), researchers generate ligands that promote reductive elimination in difficult catalytic
cycles.

Reactivity Flowchart
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Figure 2: Primary reactivity pathways and downstream applications.

Safety & Handling Protocols
Hazard Classification:

Skin Irritant (H315): The lipophilic nature allows rapid dermal absorption.

Eye Irritant (H319): Vapor or direct contact.

Handling Protocol:

Glove Selection: Nitrile gloves are generally sufficient for incidental splash, but Silver

Shield/4H laminates are recommended for prolonged handling due to the penetrating power

of the hexyl chain.
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Quenching Spills: Absorb with vermiculite. Do not use water initially as it will not emulsify the

compound.

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alkyl

chain or hydrolysis of the C-Br bond over long durations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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